molecular formula C16H9Cl3N2 B12593450 Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- CAS No. 651315-79-6

Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-

Cat. No.: B12593450
CAS No.: 651315-79-6
M. Wt: 335.6 g/mol
InChI Key: VIRCDOOWOZPUGO-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-: is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 5, and a phenyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 4-chlorobenzaldehyde and phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anticancer agents, antimicrobial compounds, and enzyme inhibitors .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for applications in the development of polymers, dyes, and electronic materials .

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of chlorine and phenyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is unique due to the presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications .

Properties

CAS No.

651315-79-6

Molecular Formula

C16H9Cl3N2

Molecular Weight

335.6 g/mol

IUPAC Name

2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine

InChI

InChI=1S/C16H9Cl3N2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(19)21-15(13)18/h1-9H

InChI Key

VIRCDOOWOZPUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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